molecular formula C24H20N2O2S2 B5243244 (5E)-3-(4-methoxyphenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(4-methoxyphenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5243244
M. Wt: 432.6 g/mol
InChI Key: IAWDQUKHYYRHRI-CJLVFECKSA-N
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Description

(5E)-3-(4-methoxyphenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-methoxyphenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-(methyl(phenyl)amino)benzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with 2-thioxo-1,3-thiazolidin-4-one under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-methoxyphenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(5E)-3-(4-methoxyphenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5E)-3-(4-methoxyphenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Benzylidene Derivatives: Compounds containing the benzylidene moiety.

    Methoxyphenyl Compounds: Compounds with a methoxyphenyl group.

Uniqueness

(5E)-3-(4-methoxyphenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-3-(4-methoxyphenyl)-5-[[4-(N-methylanilino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S2/c1-25(18-6-4-3-5-7-18)19-10-8-17(9-11-19)16-22-23(27)26(24(29)30-22)20-12-14-21(28-2)15-13-20/h3-16H,1-2H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWDQUKHYYRHRI-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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